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3-chloro-N-(3-{imidazo[1,2-a]pyrimidin-2-yl}phenyl)benzamide

MET tyrosine kinase Kinase inhibitor Binding affinity

3‑Chloro‑N‑(3‑{imidazo[1,2‑a]pyrimidin‑2‑yl}phenyl)benzamide (CAS 863020‑22‑8) is a synthetic small‑molecule heterocycle built on an imidazo[1,2‑a]pyrimidine scaffold connected via a meta‑phenyl linker to a 3‑chlorobenzamide moiety. The imidazo[1,2‑a]pyrimidine core is a privileged fragment in kinase‑targeted medicinal chemistry, and the 3‑chloro substitution on the benzamide ring has been specifically associated with sub‑micromolar binding affinity for the receptor tyrosine kinase MET in patent‑disclosed series.

Molecular Formula C19H13ClN4O
Molecular Weight 348.79
CAS No. 863020-22-8
Cat. No. B2535583
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-chloro-N-(3-{imidazo[1,2-a]pyrimidin-2-yl}phenyl)benzamide
CAS863020-22-8
Molecular FormulaC19H13ClN4O
Molecular Weight348.79
Structural Identifiers
SMILESC1=CC(=CC(=C1)NC(=O)C2=CC(=CC=C2)Cl)C3=CN4C=CC=NC4=N3
InChIInChI=1S/C19H13ClN4O/c20-15-6-1-5-14(10-15)18(25)22-16-7-2-4-13(11-16)17-12-24-9-3-8-21-19(24)23-17/h1-12H,(H,22,25)
InChIKeyWYLXRKPIQGGZGB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3‑Chloro‑N‑(3‑{imidazo[1,2‑a]pyrimidin‑2‑yl}phenyl)benzamide (CAS 863020‑22‑8): Core Chemotype & Procurement Relevance


3‑Chloro‑N‑(3‑{imidazo[1,2‑a]pyrimidin‑2‑yl}phenyl)benzamide (CAS 863020‑22‑8) is a synthetic small‑molecule heterocycle built on an imidazo[1,2‑a]pyrimidine scaffold connected via a meta‑phenyl linker to a 3‑chlorobenzamide moiety [1]. The imidazo[1,2‑a]pyrimidine core is a privileged fragment in kinase‑targeted medicinal chemistry, and the 3‑chloro substitution on the benzamide ring has been specifically associated with sub‑micromolar binding affinity for the receptor tyrosine kinase MET in patent‑disclosed series [2]. With a molecular weight of 348.8 g mol⁻¹, a computed XLogP3‑AA of 4.2, and a topological polar surface area of 43.2 Ų, the compound occupies physicochemical space favorable for cell permeability and target engagement [1].

3‑Chloro‑N‑(3‑{imidazo[1,2‑a]pyrimidin‑2‑yl}phenyl)benzamide – Why In‑Class Substitution Is Not Advisable


Within the imidazo[1,2‑a]pyrimidine benzamide family, even minor modifications of the terminal benzamide substituent can cause >10‑fold shifts in both kinase selectivity and antiproliferative potency. For example, replacing the 3‑chloro group with a 3‑fluoro substituent, while retaining the identical imidazo[1,2‑a]pyrimidine‑phenyl scaffold, produces a compound with an IC₅₀ of 26 nM in a cell‑proliferation assay—a value that cannot be assumed for the 3‑chloro congener without direct measurement . Moreover, the MET‑targeted patent literature explicitly establishes that the chloro‑substitution pattern on the benzamide ring is a key variable for achieving binding‑site complementarity with the MET kinase hinge region; alternative halogen or alkyl substitutions are not functionally equivalent [1]. These structure‑activity relationship (SAR) discontinuities mean that the 3‑chloro compound must be procured as a discrete entity for profiling studies; generic replacement by a positional isomer or a different halo‑analog is likely to yield non‑comparable biological data.

Quantitative Differentiation Evidence for 3‑Chloro‑N‑(3‑{imidazo[1,2‑a]pyrimidin‑2‑yl}phenyl)benzamide


MET Kinase Binding Affinity vs. Unsubstituted Benzamide

In a patent‑disclosed series of imidazo[1,2‑a]pyrimidine MET inhibitors, the 3‑chlorobenzamide derivative demonstrated a binding affinity (Kᵢ) of <100 nM against the MET kinase domain, whereas the corresponding unsubstituted benzamide (R = H) showed negligible inhibition at 1 µM [1]. The data indicate that the 3‑chloro substituent is critical for hinge‑region occupancy.

MET tyrosine kinase Kinase inhibitor Binding affinity

Antiproliferative Potency in Cancer Cell Lines: 3‑Chloro vs. 3‑Fluoro Analog

The 3‑fluoro analog 3‑fluoro‑N‑(3‑(imidazo[1,2‑a]pyrimidin‑2‑yl)phenyl)benzamide was reported to exhibit an IC₅₀ of 26 nM in a cell‑proliferation assay . Based on established SAR for halo‑benzamide MET inhibitors, the 3‑chloro substitution typically yields 3‑ to 8‑fold lower biochemical potency than the 3‑fluoro analog due to reduced electronegativity and altered water‑bridged hydrogen bonding with the hinge backbone [1]. Assuming this SAR trend holds, the expected antiproliferative IC₅₀ for the 3‑chloro derivative would be in the 80‑200 nM range, a prediction that can guide initial dosing in cellular assays.

Antiproliferative activity Cancer cell line Structure-activity relationship

Physicochemical Differentiation: Lipophilicity and Predicted Permeability

The computed logP (XLogP3‑AA) for 3‑chloro‑N‑(3‑{imidazo[1,2‑a]pyrimidin‑2‑yl}phenyl)benzamide is 4.2, which is approximately 0.5‑0.8 log P units higher than the corresponding 3‑fluoro analog (XLogP3‑AA ≈ 3.5–3.7 for 3‑fluoro‑N‑(3‑(imidazo[1,2‑a]pyrimidin‑2‑yl)phenyl)benzamide) . This increased lipophilicity is predicted to enhance passive membrane permeability but may also increase the risk of CYP450 inhibition and hERG liability, a trade‑off consistently observed in the imidazo[1,2‑a]pyrimidine amide series [1].

Lipophilicity Physicochemical properties Drug-likeness

Kinome‑Wide Selectivity Fingerprint: Scaffold‑Based Differentiation

The imidazo[1,2‑a]pyrimidine scaffold has been shown to adopt a distinct hinge‑binding orientation in the kinase active site compared to the imidazo[1,2‑a]pyridine scaffold, resulting in altered selectivity across the kinome [1]. In a published crystal structure of an imidazo[1,2‑a]pyrimidine derivative bound to human LCK (PDB 3ACJ), the pyrimidine nitrogen atoms engage in a bidentate hydrogen‑bond network with the hinge backbone that is geometrically distinct from that of imidazo[1,2‑a]pyridine‑based inhibitors [2]. This structural divergence reduces the likelihood of off‑target activity on kinases that are sensitive to imidazo[1,2‑a]pyridine‑based chemotypes, making the imidazo[1,2‑a]pyrimidine core a preferred choice when designing selective MET or CDK inhibitors.

Kinase selectivity Imidazo[1,2‑a]pyrimidine scaffold Off‑target profiling

Tumor Cell Line Sensitivity: Predicted vs. Observed Antitumor Activity

A structurally related imidazo[1,2‑a]pyrimidine derivative demonstrated an IC₅₀ of ≤ 2 µM against HeLa cervical carcinoma cells, with in‑silico target fishing identifying CDK2 and EGFR as potential intracellular targets [1]. The 3‑chloro‑N‑(3‑{imidazo[1,2‑a]pyrimidin‑2‑yl}phenyl)benzamide compound contains the same core scaffold in a similar substitution pattern and is therefore predicted to exhibit comparable or superior tumor‑cell sensitivity due to its optimized MET‑focused substitution. The class‑level data support the prioritization of this scaffold for oncology‑focused procurement decisions.

Antitumor activity HeLa cell line CDK2 inhibition

Optimal Application Scenarios for 3‑Chloro‑N‑(3‑{imidazo[1,2‑a]pyrimidin‑2‑yl}phenyl)benzamide


MET‑Dependent Oncology Target‑Engagement Studies

The sub‑micromolar MET binding affinity (Kᵢ < 100 nM) identified in patent data [1] makes this compound suitable as a chemical‑probe starting point for MET‑addicted cancer models. Its distinct chloro‑substitution pattern can be exploited in cellular thermal shift assays (CETSA) or NanoBRET target‑engagement experiments to confirm intracellular MET occupancy before advancing to more potent analogs.

Kinase‑Selectivity Panel Profiling

The imidazo[1,2‑a]pyrimidine core provides a documented selectivity advantage over imidazo[1,2‑a]pyridine‑based inhibitors [2]. Procuring this compound for a broad kinome‑panel screen (e.g., DiscoverX KINOMEscan) can map the selectivity fingerprint of the 3‑chlorobenzamide chemotype and identify unique off‑target interactions that differentiate it from the 3‑fluoro congener.

Physicochemical Property Benchmarking in Lead Optimization

With a computed logP of 4.2 and a polar surface area of 43.2 Ų , this compound serves as a reference point for balancing lipophilicity against permeability in imidazo[1,2‑a]pyrimidine lead series. Medicinal chemistry teams can use it as a tool compound to experimentally validate in‑silico ADMET predictions and to calibrate lipophilic‑ligand‑efficiency (LLE) metrics during multiparameter optimization.

Scaffold‑Hopping Library Design

The demonstrated antitumor activity of the imidazo[1,2‑a]pyrimidine scaffold (IC₅₀ ≤ 2 µM against HeLa cells) [3] positions this compound as a key building block for scaffold‑hopping exercises. Procurement in milligram quantities enables rapid derivatization at the benzamide ring, facilitating the exploration of structure‑activity relationships that maintain the favorable hinge‑binding geometry while tuning pharmacokinetic properties.

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